TG02 is a novel small molecule multi-kinase inhibitor. [] It is classified as a cyclin-dependent kinase (CDK) inhibitor, exhibiting potent inhibitory activity against multiple CDK subtypes, including CDK1, CDK2, CDK5, CDK7, and CDK9. [, , ] TG02 is also known to inhibit other kinases involved in various cellular processes, such as Janus-associated kinase 2 (JAK2), FMS-like tyrosine kinase 3 (FLT3), ERK5, and TYK2. [, , ] This unique multi-kinase inhibitory profile makes TG02 a valuable tool in scientific research, particularly in understanding the roles of these kinases in cancer cell proliferation, survival, and transcriptional regulation. [, , , , , , ]
SB1317, also known by its chemical name (16E)-14-methyl-20-oxa-5,7,14,27-tetraazatetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8(27),9,11,16,21,23-decaene, is a novel small molecule with significant potential in cancer therapy. It functions primarily as a potent inhibitor of cyclin-dependent kinase 2, Janus kinase 2, and FMS-like tyrosine kinase 3, exhibiting IC50 values of 13 nM for cyclin-dependent kinase 2, 73 nM for Janus kinase 2, and 56 nM for FMS-like tyrosine kinase 3. This compound has been synthesized and characterized for its pharmacological properties and therapeutic applications in oncology .
SB1317 was developed as part of a broader effort to create selective kinase inhibitors that can modulate the activity of cyclin-dependent kinases and related pathways involved in cell proliferation and cancer progression. The compound's synthesis and biological evaluation have been documented in various scientific publications .
SB1317 is classified as a small molecule inhibitor targeting specific kinases involved in cell cycle regulation and signaling pathways relevant to cancer. It falls within the category of pharmacological agents designed to interfere with the activity of protein kinases that are often dysregulated in cancer cells.
The synthesis of SB1317 involves several key steps utilizing advanced organic chemistry techniques. The compound is synthesized through a multi-step process that includes:
The synthetic route typically begins with simpler precursors that are subjected to microwave irradiation to facilitate rapid reactions under controlled conditions. Yield optimization is often performed at each stage to ensure sufficient quantities of intermediates for subsequent steps .
SB1317 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula is C23H24N4O, with a molecular weight of approximately 372.463 g/mol.
These properties suggest a compound that is relatively stable under standard laboratory conditions .
SB1317 undergoes various chemical reactions typical of small molecule inhibitors:
The interaction with target kinases leads to downstream effects on cell cycle progression and apoptosis in cancer cells. Studies have shown that SB1317 can effectively induce cell cycle arrest and apoptosis in various tumor models .
The mechanism by which SB1317 exerts its effects involves:
The inhibition profile indicates that SB1317 selectively targets pathways critical for tumor growth while sparing normal cellular functions .
Relevant analyses such as NMR spectroscopy confirm the structural integrity and purity of synthesized SB1317 .
SB1317 has significant potential applications in scientific research and clinical settings:
Research continues into optimizing SB1317's pharmacokinetic properties and expanding its therapeutic applications beyond oncology .
SB1317 (TG02) is a nitrogen-linked macrocyclic compound designed through structure-based approaches to simultaneously inhibit cyclin-dependent kinases, Janus kinase 2, and Fms-like tyrosine kinase-3. Its macrocyclic core enforces a semicircular conformation that optimally complements the adenosine triphosphate-binding sites of these kinases. The compound features a basic nitrogen atom within the linker region, which forms a critical salt bridge with a conserved aspartate residue (Asp86 in cyclin-dependent kinase 2, Asp698 in Fms-like tyrosine kinase-3) in the kinase active sites. This interaction is a primary determinant of selectivity, as this aspartate residue is conserved across most cyclin-dependent kinases but absent in many non-target kinases [1] [7].
The macrocyclic structure enhances selectivity by exploiting unique topological features of the cyclin-dependent kinase, Janus kinase 2, and Fms-like tyrosine kinase-3 active sites. X-ray crystallography studies reveal that the compound's trans-configuration (resulting from acid-mediated ring-closing metathesis during synthesis) optimally positions pharmacophores for interactions with hinge region residues. This configuration allows SB1317 to bypass the steric constraints that limit access of larger inhibitors to the adenosine triphosphate-binding cleft of Fms-like tyrosine kinase-3 with internal tandem duplication mutations, a clinically relevant oncogenic driver in acute myeloid leukemia [4] [5]. The compound's binding mode is further stabilized by hydrophobic interactions with non-conserved residues in the kinase back pocket, contributing to its spectrum-selective kinase inhibition profile [1] [7].
Table 1: Kinase Selectivity Profile of SB1317
Kinase Family | Primary Targets | Structural Determinants of Selectivity |
---|---|---|
Cyclin-dependent kinases | Cyclin-dependent kinase 2 (pan-cyclin-dependent kinase inhibition) | Salt bridge with Asp86; hydrophobic interactions with hinge region |
Janus kinases | Janus kinase 2 | Interaction with catalytic lysine; binding pocket topology complementarity |
Receptor tyrosine kinases | Fms-like tyrosine kinase-3 | Salt bridge with Asp698; accommodation of activation loop mutations |
Non-target kinases | Minimal activity against serine/threonine-specific kinases | Absence of conserved aspartate; steric hindrance in binding cleft |
SB1317 demonstrates potent enzymatic inhibition across its primary targets, with half-maximal inhibitory concentration values consistently in the low nanomolar range. Biochemical assays reveal an half-maximal inhibitory concentration of 13 nM against cyclin-dependent kinase 2, 73 nM against Janus kinase 2, and 56 nM against Fms-like tyrosine kinase-3. This potency profile positions SB1317 as one of the most potent multi-kinase inhibitors in the cyclin-dependent kinase/Janus kinase 2/Fms-like tyrosine kinase-3 pharmacological class [3] [4] [8]. The compound maintains efficacy against clinically relevant Fms-like tyrosine kinase-3 mutants, including internal tandem duplication and tyrosine kinase domain mutations, which are associated with poor prognosis in acute myeloid leukemia [2].
Cellular potency was validated across multiple hematologic malignancy models, with growth inhibition 50 values of 79 nM in HCT-116 colon carcinoma cells and 59 nM in HL-60 acute myeloid leukemia cells. The anti-proliferative effects correlate with biochemical kinase inhibition, demonstrating mechanistic consistency between enzymatic and cellular activity. SB1317 induces dose-dependent G1 cell cycle arrest through cyclin-dependent kinase inhibition and suppresses signal transducer and activator of transcription signaling via Janus kinase 2 inhibition, effectively targeting multiple oncogenic pathways simultaneously [4] [5].
Metabolic studies indicate that SB1317 is primarily metabolized by cytochrome P450 3A4 and cytochrome P450 1A2 isoforms, with minimal inhibition of major cytochrome P450 enzymes except cytochrome P450 2D6 (half-maximal inhibitory concentration = 1 μM). The compound exhibits high membrane permeability in Caco-2 cell assays and extensive plasma protein binding (>99%), contributing to favorable tissue distribution. Pharmacokinetic studies in preclinical models show moderate to high systemic clearance, high volume of distribution (>0.6 L/kg), and oral bioavailability of 24% in mice, 4% in rats, and 37% in dogs [8] [9].
Table 2: Biochemical and Cellular Pharmacological Profile of SB1317
Parameter | Value | Experimental System |
---|---|---|
Cyclin-dependent kinase 2 half-maximal inhibitory concentration | 13 nM | Enzyme assay |
Janus kinase 2 half-maximal inhibitory concentration | 73 nM | Enzyme assay |
Fms-like tyrosine kinase-3 half-maximal inhibitory concentration | 56 nM | Enzyme assay |
HCT-116 growth inhibition 50 | 79 nM | Cell proliferation assay |
HL-60 growth inhibition 50 | 59 nM | Cell proliferation assay |
Cytochrome P450 2D6 half-maximal inhibitory concentration | 1 μM | Microsomal inhibition assay |
Plasma protein binding | >99% | Mouse, dog, human plasma |
Computational docking simulations provide atomic-level resolution of SB1317's binding mechanisms. In Fms-like tyrosine kinase-3, the inhibitor's basic nitrogen linker forms a salt bridge with Asp698 in the adenosine triphosphate-binding cleft, while the pyrimidine-aniline scaffold engages in hydrogen bonding with the hinge region Cys694 backbone. This dual interaction simultaneously stabilizes the activation loop and occupies the hydrophobic back pocket, explaining the compound's efficacy against both wild-type and mutant Fms-like tyrosine kinase-3 variants. The macrocyclic structure extends toward the gatekeeper residue Phe691, forming π-π stacking interactions that enhance binding affinity [1] [7].
In cyclin-dependent kinase 2, SB1317 adopts a similar binding pose, with the nitrogen linker forming a salt bridge with Asp86 near the DFG motif. The compound's macrocyclic ring system occupies the adenine-binding region, while the pendant aromatic groups extend into the hydrophobic regions I and II of the cyclin-dependent kinase active site. This binding mode competitively excludes adenosine triphosphate and prevents phosphorylation of the Thr160 activation site, effectively locking cyclin-dependent kinase 2 in an inactive conformation [1] [4].
Docking studies further revealed that the trans-configuration of the macrocycle, resulting from acid-mediated ring-closing metathesis during synthesis, is essential for optimal binding. This configuration properly orients the pyrimidine-aniline pharmacophore for hinge region interactions while positioning the basic nitrogen for electrostatic interactions with catalytic aspartate residues. The binding energy calculations correlate with experimental half-maximal inhibitory concentration values, validating the computational models. Comparative docking against non-target kinases demonstrates steric clashes in kinases lacking the conserved aspartate residue, explaining SB1317's selectivity profile [4] [7].
The compound's multi-kinase inhibition capability arises from conserved structural elements across cyclin-dependent kinase, Janus kinase, and Fms-like tyrosine kinase-3 families. Specifically:
These computational insights have guided the optimization of SB1317 analogs with improved kinase selectivity profiles and provided structural rationale for its observed efficacy in preclinical models of hematologic malignancies.
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